molecular formula C8H7NO3S B13409140 3H-Indole-5-sulfonic acid

3H-Indole-5-sulfonic acid

Cat. No.: B13409140
M. Wt: 197.21 g/mol
InChI Key: VOLZFOLWMZYCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indole-5-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The sulfonic acid group attached to the indole ring enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indole-5-sulfonic acid typically involves the sulfonation of indole using pyridine sulfotrioxide as a sulfonating agent. This reaction introduces a sulfonic acid group (-SO3H) onto the indole molecule . The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3H-Indole-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The sulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

3H-Indole-5-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3H-Indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to interact with various biological molecules. The indole ring structure enables it to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness: 3H-Indole-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity compared to other indole derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as in the synthesis of complex organic molecules and in biological studies .

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

3H-indole-5-sulfonic acid

InChI

InChI=1S/C8H7NO3S/c10-13(11,12)7-1-2-8-6(5-7)3-4-9-8/h1-2,4-5H,3H2,(H,10,11,12)

InChI Key

VOLZFOLWMZYCHI-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.